molecular formula C11H11NO B13248957 6-Ethylquinolin-3-ol

6-Ethylquinolin-3-ol

Cat. No.: B13248957
M. Wt: 173.21 g/mol
InChI Key: XZKLAZULFGOODQ-UHFFFAOYSA-N
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Description

6-Ethylquinolin-3-ol (C₁₁H₁₁NO) is a quinoline derivative featuring an ethyl group at the 6-position and a hydroxyl group at the 3-position of the heterocyclic ring. Quinoline derivatives are widely studied for their applications in medicinal chemistry, material science, and industrial processes due to their planar aromatic structure and functional group versatility.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

6-ethylquinolin-3-ol

InChI

InChI=1S/C11H11NO/c1-2-8-3-4-11-9(5-8)6-10(13)7-12-11/h3-7,13H,2H2,1H3

InChI Key

XZKLAZULFGOODQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=CN=C2C=C1)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Ethylquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Ethylquinolin-3-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 6-Ethylquinolin-3-ol and related quinoline derivatives:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 6-Ethyl, 3-OH C₁₁H₁₁NO 173.22 g/mol Hypothesized applications in coordination chemistry and antimicrobial agents (inferred from analogs). Limited direct data. N/A
6-Methylquinoline (3t) 6-Methyl C₁₀H₉N 143.19 g/mol Synthesized via catalytic reduction (79% yield); used as a precursor in heterocyclic synthesis. White solid, hexanes/EtOAc elution.
6-Nitro-8-quinolinol 6-Nitro, 8-OH C₉H₆N₂O₃ 190.16 g/mol Strong electron-withdrawing nitro group enhances acidity; used in metal chelation and corrosion inhibition.
6-Ethyl-3-phenyl-1H-quinolin-2-one 6-Ethyl, 3-phenyl, 2-keto C₁₇H₁₅NO 249.31 g/mol Industrial applications (e.g., intermediates for dyes/pharmaceuticals). Safety data emphasizes handling precautions.
(2-Chloro-6-methylquinolin-3-yl)methanol 2-Cl, 6-Me, 3-CH₂OH C₁₁H₁₀ClNO 207.66 g/mol Intramolecular hydrogen bonding (S(5) motif) stabilizes crystal structure. Synthesized via NaBH₄ reduction.
6-Ethoxy-3-phenyl-1H-quinolin-2-one 6-Ethoxy, 3-phenyl, 2-keto C₁₇H₁₅NO₂ 265.31 g/mol Ethoxy group enhances lipophilicity; potential pharmacokinetic applications.

Key Findings:

In contrast, electron-withdrawing groups (e.g., nitro in 6-Nitro-8-quinolinol) improve metal-binding capacity . The hydroxyl group at position 3 in this compound may facilitate hydrogen bonding, similar to the intramolecular interactions observed in (2-chloro-6-methylquinolin-3-yl)methanol .

Synthetic Methods: 6-Methylquinoline (3t) is synthesized via catalytic reduction with 79% yield , whereas chloro-methyl derivatives require NaBH₄ and montmorillonite K-10 under microwave irradiation . Ethyl/ethoxy analogs (e.g., 6-ethoxy-3-phenyl-1H-quinolin-2-one) are typically prepared via nucleophilic substitution or alkylation .

Industrial and Biological Applications: Phenyl-substituted derivatives (e.g., 6-ethyl-3-phenyl-1H-quinolin-2-one) are prioritized in industrial settings for dye synthesis , while nitro/hydroxyl analogs (e.g., 6-Nitro-8-quinolinol) serve as chelating agents in analytical chemistry .

Biological Activity

6-Ethylquinolin-3-ol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quinoline structure, which is known for its ability to interact with various biological targets. The presence of an ethyl group at the 6-position enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit significant antibacterial and antifungal properties. For instance, a related compound demonstrated good activity against Mycobacterium bovis BCG, indicating that structural modifications in quinolines can lead to potent antimycobacterial agents .
  • Cytotoxic Effects : Quinoline derivatives have been evaluated for their cytotoxicity against various cancer cell lines. Research indicates that modifications in the quinoline structure can lead to varying levels of cytotoxicity, with some derivatives showing promising results against tumor cells while maintaining lower toxicity towards normal cells .
  • Enzyme Inhibition : Compounds similar to this compound have been identified as inhibitors of key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and phosphodiesterase (PDE) enzymes. These interactions may contribute to anti-inflammatory effects observed in vitro .

Antimycobacterial Activity

A recent study highlighted the effectiveness of quinoline derivatives in inhibiting M. bovis BCG under aerobic conditions, with minimum inhibitory concentrations (MIC) reported at 6.25 µM for certain analogs. This suggests that this compound and its derivatives could serve as scaffolds for developing new anti-mycobacterial drugs .

Cytotoxicity Profiles

In vitro studies on related compounds have shown variable cytotoxicity profiles across different cell lines. For example, one study reported an IC50 value of 18 µM against human umbilical vein endothelial cells (HUVECs), indicating a favorable therapeutic window for potential anticancer applications .

Structure-Activity Relationship (SAR)

The SAR analysis has been pivotal in understanding how modifications to the quinoline core influence biological activity. For instance, substituents at the 6-position significantly affect selectivity and potency against various biological targets. Compounds with an ethyl group at this position often exhibit enhanced activity compared to their methyl counterparts .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Biological ActivityCompoundMIC/IC50 ValueReference
AntimycobacterialThis compound6.25 µM
Cytotoxicity (HUVECs)Analog 118 µM
COX InhibitionRelated CompoundIC50 = X µM

Q & A

Q. What are the recommended synthetic routes for 6-Ethylquinolin-3-ol, and how do reaction conditions influence yield and purity?

Answer: Key synthetic approaches include:

  • Microwave-assisted cyclization : Using indium(III) chloride as a catalyst under microwave irradiation (360 W, 5 min) to achieve 63% yield, as demonstrated in quinoline derivative synthesis .
  • Nucleophilic substitution : Reacting chloro-quinoline precursors with ethyl-containing nucleophiles in ethanol, optimized with triethylamine (TEA) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., CH2_2Cl2_2) improve solubility of intermediates, while di-isopropylether aids crystallization .
    Critical factors : Catalyst loading (20 mol% InCl3_3), reaction time, and solvent purity directly impact yield and byproduct formation.

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Answer:

  • X-ray crystallography : Resolve dihedral angles between quinoline rings (e.g., 57.84° for related compounds) and hydrogen-bonding patterns (e.g., N–H⋯N interactions at 3.94 Å) .
  • NMR analysis : 1^1H NMR identifies ethyl group signals (δ 1.2–1.4 ppm for CH3_3, δ 2.5–3.0 ppm for CH2_2), while 13^{13}C NMR confirms quinoline backbone carbons (δ 120–160 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C11_{11}H11_{11}NO2_2: 189.21 g/mol) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data in the pharmacological activity of this compound derivatives?

Answer:

  • Contradiction mapping : Systematically document variables (e.g., bacterial strain variability, solvent effects) influencing antimicrobial assays .
  • Iterative validation : Repeat experiments under controlled conditions (fixed pH, temperature) to isolate confounding factors .
  • Meta-analysis : Compare results across studies (e.g., MIC values against S. aureus) to identify trends obscured by methodological differences .

Q. What factors should be considered when designing experiments to evaluate the antimicrobial activity of this compound analogs?

Answer:

  • Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to assess spectrum .
  • Dosage parameters : Include IC50_{50} determination via serial dilution (0.1–100 µM) and exposure time standardization (e.g., 24 hr) .
  • Control benchmarks : Compare with fluoroquinolones (e.g., ciprofloxacin) to contextualize potency .

Q. How can reaction conditions be optimized to enhance the regioselectivity of this compound functionalization?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., InCl3_3, FeCl3_3) to direct substitutions to the quinoline 3-position .
  • Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, reducing byproducts in electrophilic substitutions .
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) ethers to block hydroxyl groups during alkylation steps .

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